Tritriacontane

Description

Properties

IUPAC Name |

tritriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUOAZFECLBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

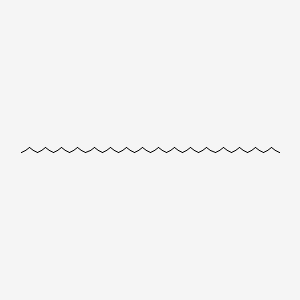

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075444 | |

| Record name | Tritriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

4.02X10-11 mm Hg at 25 °C (Extrapolated) | |

| Record name | n-Tritriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic crystals from ether, benzene | |

CAS No. |

630-05-7 | |

| Record name | Tritriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tritriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y81Q52008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tritriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

71.2 °C | |

| Record name | n-Tritriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Isolation of Tritriacontane from Plant Waxes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritriacontane (C33H68) is a long-chain n-alkane found in the epicuticular waxes of numerous plant species. As a component of the plant's protective outer layer, it plays a role in preventing water loss and protecting against environmental stressors. The lipophilic nature of this compound and other long-chain alkanes makes them of interest for various applications, including as potential biomarkers and in the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification from plant waxes, and analytical techniques for its characterization.

Natural Sources of this compound

This compound is a common constituent of the epicuticular wax of many terrestrial plants. The concentration and overall composition of n-alkanes in plant waxes can vary significantly between species. The following table summarizes the presence and relative abundance of this compound in various plant species, compiled from gas chromatography-mass spectrometry (GC-MS) analyses of their leaf waxes.

| Plant Species | Family | Tissue | This compound Presence/Abundance | Reference |

| Euphorbia piscatoria | Euphorbiaceae | Not Specified | Present | [1] |

| Vanilla madagascariensis | Orchidaceae | Bean | 1.0% of total hydrocarbons | [2] |

| Kalimeris indica | Asteraceae | Whole Plant | Identified as a constituent | [1] |

| Euphorbia milii | Euphorbiaceae | Leaves | Identified as a constituent | [3] |

| Rosa canina | Rosaceae | Leaves | Present in epicuticular wax | [4] |

| Dianthus species | Caryophyllaceae | Leaves | Present as a minor component | |

| Populus angustifolia | Salicaceae | Leaves | Present in leaf wax | |

| Nicotiana glauca (Tree Tobacco) | Solanaceae | Leaves | Present, though hentriacontane (C31) is dominant | |

| Triticum aestivum (Wheat) | Poaceae | Leaves | Present, though hentriacontane-14,16-dione is a major component |

Isolation and Purification of this compound from Plant Waxes

The isolation of this compound from plant material involves a multi-step process that begins with the extraction of the crude wax, followed by chromatographic separation to purify the n-alkane fraction, and finally, isolation of this compound.

Experimental Workflow for this compound Isolation

Detailed Experimental Protocols

1. Extraction of Crude Plant Wax

This protocol describes a standard Soxhlet extraction method for obtaining the initial crude wax extract.

-

Materials and Reagents:

-

Dried and finely powdered plant material (e.g., leaves)

-

n-Hexane (HPLC grade)

-

Soxhlet apparatus (extractor, condenser, and round-bottom flask)

-

Cellulose extraction thimbles

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

Weigh approximately 50-100 g of the dried, powdered plant material and place it into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Add 250-300 mL of n-hexane to the round-bottom flask.

-

Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

-

Heat the n-hexane in the round-bottom flask using a heating mantle to initiate reflux.

-

Continue the extraction for 6-8 hours, or until the solvent in the siphoning arm of the extractor becomes colorless.

-

After extraction, allow the apparatus to cool.

-

Concentrate the n-hexane extract using a rotary evaporator under reduced pressure to obtain the crude plant wax.

-

Dry the crude wax in a desiccator or under a gentle stream of nitrogen.

-

2. Purification by Column Chromatography

This protocol outlines the separation of the n-alkane fraction from the crude wax using silica gel column chromatography.

-

Materials and Reagents:

-

Crude plant wax extract

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (HPLC grade)

-

Chromatography column

-

Cotton wool

-

Collection vials or test tubes

-

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane.

-

Plug the bottom of the chromatography column with a small piece of cotton wool.

-

Pour the silica gel slurry into the column and allow it to pack uniformly under gravity.

-

Dissolve the crude wax extract in a minimal amount of n-hexane.

-

Carefully load the dissolved extract onto the top of the silica gel column.

-

Elute the column with n-hexane, collecting fractions of approximately 10-20 mL in separate vials.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the n-alkane fraction.

-

3. Analysis and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides typical parameters for the GC-MS analysis of the purified fractions to confirm the presence and purity of this compound.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Fused silica capillary column (e.g., DB-5ms or equivalent)

-

-

GC-MS Parameters:

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp to 320 °C at a rate of 10 °C/min

-

Hold at 320 °C for 15 minutes

-

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-600

-

-

Identification:

-

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic this compound standard. The mass spectrum of this compound will show a characteristic fragmentation pattern for long-chain alkanes.

-

Chemical Classification of this compound

This compound belongs to the class of organic compounds known as alkanes, which are acyclic, saturated hydrocarbons.

Conclusion

The isolation of this compound from plant waxes is a feasible process for research and development purposes. The selection of appropriate plant sources, coupled with optimized extraction and purification protocols, can yield high-purity this compound for further investigation. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the potential of this and other long-chain alkanes derived from natural sources. Further research into the quantitative analysis of this compound across a wider range of plant species is warranted to identify high-yielding sources.

References

The Role of Tritriacontane in Insect Pheromones and Chemical Ecology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritiacontane (C33H68), a long-chain saturated hydrocarbon, plays a significant, albeit often subtle, role in the chemical ecology of numerous insect species. As a major component of the cuticular hydrocarbon (CHC) profile, its primary function is to prevent desiccation. However, beyond this physiological necessity, tritriacontane and other CHCs act as crucial semiochemicals, mediating a variety of behaviors essential for survival and reproduction. These compounds are particularly important in close-range communication, functioning as contact pheromones that can convey information about species identity, sex, reproductive status, and colony membership. This technical guide provides a comprehensive overview of the role of this compound in insect pheromones and chemical ecology, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Data Presentation: Quantitative Analysis of this compound

The relative abundance of this compound within the complex CHC profile of an insect can vary significantly depending on the species, sex, age, and even environmental conditions. The following tables summarize available quantitative data on the presence of this compound and related long-chain alkanes in various insect species.

Table 1: Relative Abundance of this compound in the Cuticular Hydrocarbon Profile of Lucilia sericata Puparial Cases at Different Ages

| Age of Puparial Case | Relative Abundance of this compound (%) |

| Week 1 | 0.16 ± 0.04 |

| Week 2 | 0.21 ± 0.06 |

| Week 3 | 0.55 ± 0.31 |

| Week 4 | 0.61 ± 0.25 |

| Week 5 | 0.68 ± 0.06 |

| Week 6 | 1.27 ± 0.24 |

| Week 7 | 1.10 ± 0.44 |

| Week 8 | 1.21 ± 0.42 |

Data extracted from a study on the aging of puparial cases, demonstrating the dynamic nature of CHC profiles.[1]

Role in Insect Chemical Communication

Tritiacontane primarily functions as a non-volatile contact pheromone, requiring direct physical contact or very close proximity for detection. Its role has been implicated in several key aspects of insect behavior:

-

Species and Mate Recognition: Differences in the CHC profile, including the presence and relative abundance of long-chain alkanes like this compound, can serve as a "chemical signature" that allows insects to distinguish between conspecifics and other species, as well as between potential mates.[2] In some species, specific CHCs on the female cuticle act as aphrodisiacs, stimulating male courtship and mating behavior.

-

Nestmate Recognition in Social Insects: In social insects such as termites, the colony's collective odor, which is a blend of CHCs from all members, allows for the identification of nestmates and the rejection of foreign individuals. While direct evidence for this compound's specific role is still being investigated, the overall CHC profile is crucial for maintaining colony integrity.[3]

-

Host Recognition by Parasitoids: Parasitic wasps may use the CHC profile of their hosts to locate and identify suitable targets for oviposition.

Key Insect Species of Interest

While this compound is a common component of the insect cuticle, its specific role as a key pheromone has been investigated in several species:

-

Lucilia cuprina (Australian Sheep Blowfly): Studies on the cuticular lipids of Lucilia cuprina and its close relative Lucilia sericata have identified this compound as a component of their CHC profile.[4][5] The presence of a strong contact component in the mating and oviposition behavior of L. cuprina suggests a role for these long-chain hydrocarbons in chemical communication.

-

Anopheles gambiae (Malaria Mosquito): The CHC profile of Anopheles gambiae is complex and varies with age and sex. While numerous hydrocarbons have been identified, the specific behavioral role of this compound in this species is an area of ongoing research. Mated males of the related species Anopheles coluzzii have been found to have a higher abundance of CHCs, suggesting a link to mating success.

-

Termites (e.g., Reticulitermes species): Nestmate recognition in termites is heavily reliant on their CHC profiles. While a direct link to this compound is not definitively established, the overall blend of hydrocarbons is critical for social cohesion.

Experimental Protocols

The study of this compound and other CHCs involves a combination of chemical analysis and behavioral bioassays.

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To extract and quantify the CHC profile of an insect, including the relative abundance of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Extraction:

-

Individual or pooled insects are briefly immersed in a non-polar solvent such as hexane for a short duration (e.g., 5-10 minutes). This allows for the dissolution of the cuticular lipids without extracting internal fats.

-

Alternatively, a non-lethal method using Solid-Phase Microextraction (SPME) can be employed, where a fiber is rubbed against the insect's cuticle to adsorb the CHCs.

-

-

Sample Preparation:

-

The solvent from the extraction is carefully evaporated under a gentle stream of nitrogen to concentrate the sample.

-

An internal standard (e.g., a known amount of a hydrocarbon not naturally present in the insect, such as docosane) is added to the sample to allow for accurate quantification of the CHCs.

-

-

GC-MS Analysis:

-

The concentrated extract is injected into a gas chromatograph, which separates the different hydrocarbon components based on their volatility and interaction with the column.

-

The separated components then enter a mass spectrometer, which fragments the molecules and provides a mass spectrum that allows for their identification.

-

The relative abundance of each compound, including this compound, is determined by integrating the area under its corresponding peak in the chromatogram.

-

Behavioral Bioassays

Objective: To determine the behavioral response of an insect to synthetic this compound.

Methodology: Two-Choice Olfactometer/Contact Assay

-

Apparatus: A Y-tube or a simple two-choice olfactometer is used. For contact pheromones, a petri dish or a similar arena can be utilized.

-

Stimuli Preparation:

-

Synthetic this compound is dissolved in a volatile solvent (e.g., hexane) at various concentrations.

-

A small filter paper or another inert substrate is treated with a specific dose of the this compound solution.

-

A control substrate is treated with the solvent only.

-

-

Experimental Procedure:

-

The treated and control substrates are placed in the separate arms of the olfactometer or on opposite sides of the arena.

-

An individual insect is introduced at the entrance of the olfactometer or the center of the arena.

-

The insect's choice (i.e., which arm it enters or which substrate it spends more time on) and other behaviors (e.g., antennation, attempts at copulation) are recorded over a set period.

-

-

Data Analysis: The number of insects choosing the treated versus the control stimulus is compared using statistical tests (e.g., Chi-square test) to determine if there is a significant preference or avoidance. A dose-response curve can be generated by testing a range of this compound concentrations.

Signaling Pathways and Experimental Workflows

The perception of contact pheromones like this compound involves a complex series of events at the molecular and cellular level.

Generalized Signaling Pathway for Contact Chemoreception

When an insect's antenna or another chemosensory appendage comes into contact with a surface containing this compound, the lipophilic pheromone molecule is thought to be transported through the sensillum lymph to receptors on the membrane of olfactory receptor neurons (ORNs). The binding of the pheromone to the receptor initiates a signal transduction cascade, which can be either ionotropic or metabotropic, ultimately leading to the generation of an action potential that is transmitted to the brain.

Experimental Workflow for Investigating this compound's Role

A typical research workflow to elucidate the function of this compound in a particular insect species would follow these steps:

Conclusion

Tritiacontane, as a component of the complex cuticular hydrocarbon profile of insects, plays a multifaceted role that extends beyond simple waterproofing. Its function as a contact pheromone in mediating crucial behaviors such as mate and species recognition highlights the elegance and specificity of chemical communication in the insect world. While significant progress has been made in identifying and quantifying CHCs, further research is needed to fully elucidate the specific behavioral responses elicited by this compound in a wider range of insect species and to unravel the intricacies of its neural and molecular perception. A deeper understanding of the role of this compound and other CHCs holds promise for the development of novel and species-specific pest management strategies.

References

- 1. The potential use of cuticular hydrocarbons and multivariate analysis to age empty puparial cases of Calliphora vicina and Lucilia sericata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. bio.kuleuven.be [bio.kuleuven.be]

- 4. Identification and composition of cuticular hydrocarbons of the major Afrotropical malaria vector Anopheles gambiae s.s. (Diptera: Culicidae): analysis of sexual dimorphism and age-related changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Variation in cuticular hydrocarbons among strains of the Anopheles gambiae sensu stricto by analysis of cuticular hydrocarbons using gas liquid chromatography of larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of High-Purity Tritriacontane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tritriacontane (C₃₃H₆₈) is a long-chain n-alkane with growing interest in various scientific domains, including its potential applications in drug development and materials science. Achieving high purity of this compound is critical for its use in these demanding fields. This technical guide provides an in-depth overview of the primary synthesis pathways for producing high-purity this compound, complete with detailed experimental protocols, comparative data, and purification strategies.

Synthesis Pathways for this compound

The synthesis of long-chain alkanes such as this compound can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Key strategies include the Corey-House synthesis, Wurtz coupling, and Kolbe electrolysis.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for creating alkanes, including those with an odd number of carbon atoms, making it particularly suitable for this compound.[1][2] This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][4] For the synthesis of this compound, this could involve the reaction of lithium dihexadecylcuprate with 1-bromoheptadecane or a similar combination. A significant advantage of this method is its high yield and tolerance for various functional groups.[4]

Logical Relationship for Corey-House Synthesis of this compound:

Caption: Corey-House synthesis pathway for this compound.

Wurtz Coupling

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond. While effective for synthesizing symmetrical alkanes, its use for producing alkanes with an odd number of carbon atoms, like this compound, is generally not preferred due to the formation of a mixture of products that are difficult to separate. For instance, reacting 1-bromohexadecane and 1-bromoheptadecane would yield not only this compound (C33) but also dotriacontane (C32) and tetratriacontane (C34).

Kolbe Electrolysis

Kolbe electrolysis is an electrochemical method that produces a symmetrical alkane through the decarboxylative dimerization of a carboxylic acid. For example, the electrolysis of heptadecanoic acid (C17) would theoretically yield dotriacontane (C32), not this compound. While this method is not ideal for the direct synthesis of odd-chain alkanes, it is a valuable technique for producing long-chain even-numbered alkanes which can be useful as starting materials or for comparative studies. A study on the Kolbe electrolysis of palmitic acid to produce n-triacontane reported yields as high as 69.5%.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of high-purity this compound. The following protocols are based on established methodologies for long-chain alkane synthesis and purification.

Synthesis of this compound via Corey-House Synthesis (Conceptual Protocol)

This protocol is adapted from the general procedure for Corey-House synthesis.

Step 1: Preparation of Hexadecyllithium

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place lithium metal in dry diethyl ether.

-

Slowly add a solution of 1-bromohexadecane in dry diethyl ether to the lithium suspension with stirring under an inert nitrogen atmosphere.

-

Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux the mixture until the lithium metal is consumed.

Step 2: Formation of Lithium Dihexadecylcuprate (Gilman Reagent)

-

In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of copper(I) iodide in dry diethyl ether.

-

Cool this suspension in an ice bath.

-

Slowly add two equivalents of the freshly prepared hexadecyllithium solution to the copper(I) iodide suspension with constant stirring. The formation of the Gilman reagent is indicated by a color change.

Step 3: Coupling Reaction to form this compound

-

To the freshly prepared Gilman reagent, slowly add a solution of 1-bromoheptadecane in dry diethyl ether at a low temperature (e.g., 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as hexane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

Experimental Workflow for Corey-House Synthesis:

Caption: General workflow for the synthesis and purification of this compound.

Purification of this compound

High-purity this compound can be obtained through a combination of purification techniques.

Protocol 1: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot, suitable nonpolar solvent such as hexane or acetone.

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals under vacuum. For higher purity, this process can be repeated (multi-stage recrystallization).

Protocol 2: Urea Adduction Urea adduction is a highly selective method for separating linear n-alkanes from branched or cyclic isomers.

-

Dissolve the crude this compound in a minimal amount of a nonpolar solvent like hexane.

-

Prepare a saturated solution of urea in methanol by heating.

-

Slowly add the hot urea-methanol solution to the this compound solution with stirring. A white precipitate of the urea-alkane adduct will form.

-

Allow the mixture to stand to ensure complete adduction, then collect the solid adduct by filtration.

-

Wash the adduct with a small amount of cold hexane to remove any non-adducted impurities.

-

Decompose the adduct by adding hot water and stirring until the solid dissolves.

-

Extract the liberated this compound with hexane.

-

Wash the hexane layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the purified n-alkane.

Data Presentation

The following table summarizes the key synthesis pathways and their suitability for producing this compound.

| Synthesis Method | Starting Materials (for C33) | Typical Products | Suitability for this compound | Reported Yield (for similar long-chain alkanes) |

| Corey-House Synthesis | Lithium di(C₁₆)cuprate + C₁₇-halide | This compound (C33) | High | High |

| Wurtz Coupling | C₁₆-halide + C₁₇-halide | Mixture of C32, C33 , C34 | Low | Low to Moderate |

| Kolbe Electrolysis | Heptadecanoic acid (C₁₇) | Dotriacontane (C32) | Not directly applicable | ~69.5% (for C30 from C16 acid) |

Characterization of High-Purity this compound

The purity of the synthesized this compound should be assessed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining the purity of alkanes. A high-purity sample will show a single major peak corresponding to the molecular weight of this compound (464.9 g/mol ). The fragmentation pattern in the mass spectrum can confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the n-alkane. The spectra of a pure n-alkane are relatively simple, showing characteristic signals for the terminal methyl groups and the internal methylene groups.

-

Melting Point Analysis: Pure this compound has a distinct melting point (around 72 °C). A sharp melting point range is indicative of high purity.

By carefully selecting the appropriate synthesis route and employing rigorous purification techniques, high-purity this compound can be reliably produced for advanced research and development applications.

References

Solubility of Tritriacontane in various organic solvents.

An In-Depth Technical Guide to the Solubility of Tritriacontane in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (C₃₃H₆₈), a long-chain n-alkane. The information is tailored for researchers, scientists, and professionals in drug development who utilize long-chain alkanes in their work. This document covers the principles of this compound solubility, quantitative data in various organic solvents, detailed experimental protocols for solubility determination, and the application of this compound in drug delivery systems.

Principles of this compound Solubility

This compound is a nonpolar, saturated hydrocarbon with a long aliphatic chain. Its solubility is primarily dictated by the "like dissolves like" principle, meaning it exhibits higher solubility in nonpolar organic solvents and is virtually insoluble in polar solvents such as water.[1][2] The primary intermolecular interactions between this compound and a solvent are van der Waals forces.[2][3]

Several factors influence the solubility of this compound:

-

Solvent Polarity: Nonpolar solvents that can effectively interact with the long hydrocarbon chain of this compound through van der Waals forces are the most effective.[1]

-

Temperature: The solubility of this compound in organic solvents is temperature-dependent, generally increasing with a rise in temperature.

-

Chain Length: In a homologous series of n-alkanes, solubility in a given solvent tends to decrease as the carbon chain length increases at a specific temperature.

Quantitative Solubility Data

Precise, comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is limited in publicly available literature. However, by referencing studies on similar long-chain n-alkanes, a reliable estimation of this compound's solubility can be provided. The following tables summarize available and estimated solubility data.

Table 1: Solubility of Long-Chain n-Alkanes in Toluene at 25°C

| n-Alkane (Carbon Number) | Approximate Solubility ( g/100 g Toluene) |

| Tetracosane (C24) | ~1.5 |

| Octacosane (C28) | ~0.5 |

| Dotriacontane (C32) | ~0.15 |

| This compound (C33) | ~0.12 (Estimated) |

| Hexatriacontane (C36) | ~0.05 |

| Tetracontane (C40) | ~0.02 |

| Tetratetracontane (C44) | ~0.01 |

Note: The solubility values presented are approximate and have been collated from various experimental studies. Precise values can vary based on the specific experimental conditions and the purity of the compounds.

Table 2: Qualitative and Predicted Solubility of this compound in Various Organic Solvents at Room Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale / Analogous Compound Data |

| n-Hexane | Nonpolar, Aliphatic | High | Alkanes are highly soluble in other alkanes. |

| Toluene | Nonpolar, Aromatic | Moderate | See Table 1. |

| Benzene | Nonpolar, Aromatic | Moderate | Similar to toluene, benzene is a good solvent for nonpolar compounds. |

| Chloroform | Nonpolar | High | Generally a good solvent for waxes and long-chain hydrocarbons. |

| Carbon Tetrachloride | Nonpolar | High | Similar to chloroform in its solvent properties for nonpolar compounds. |

| Ethyl Acetate | Moderately Polar | Low to Moderate | Offers some solubility due to its ester group but is less effective than nonpolar solvents. |

| Acetone | Polar Aprotic | Low | The polarity of acetone limits its ability to dissolve long-chain alkanes. |

| Ethanol | Polar Protic | Very Low | The hydrogen bonding in ethanol makes it a poor solvent for nonpolar alkanes at room temperature, though solubility increases with temperature. |

| Water | Polar Protic | Insoluble | This compound is highly hydrophobic and insoluble in water. |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires precise experimental methods. The following are two commonly employed techniques.

Cloud Point Method

The cloud point method is a visual technique used to determine the saturation temperature of a solute in a solvent at a specific concentration.

Methodology:

-

Preparation of Standards: A series of solutions with known concentrations of this compound in the desired solvent are prepared in sealed, transparent vials. Accurate weighing of both solute and solvent is critical.

-

Dissolution: The vials are heated in a controlled-temperature bath with continuous stirring until the this compound is completely dissolved, resulting in a clear solution.

-

Cooling and Observation: The clear solution is then cooled at a slow, controlled rate (e.g., 0.5-1°C/min) with constant stirring.

-

Cloud Point Determination: The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point. This indicates the temperature at which the solution becomes saturated and the solute begins to precipitate.

-

Data Compilation: This process is repeated for each concentration to generate a solubility curve by plotting concentration versus the cloud point temperature.

Gravimetric Method

The gravimetric method involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound).

-

Mass Determination and Calculation: After complete evaporation of the solvent, the container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container. The solubility is then calculated and expressed in units such as g/100 g of solvent or mg/mL.

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation

This compound can be utilized as a solid lipid matrix in the formulation of Solid Lipid Nanoparticles (SLNs) for controlled drug delivery. The hot homogenization method is a common technique for their preparation.

Applications in Drug Development

The non-toxic and biodegradable nature of long-chain alkanes like this compound makes them suitable for various applications in the pharmaceutical industry.

-

Controlled-Release Matrices: this compound can be incorporated into oral solid dosage forms as a matrix-forming agent. In these systems, the drug is dispersed within the inert, hydrophobic this compound matrix. The release of the drug is controlled by diffusion through the matrix and/or by erosion of the matrix surface. This allows for sustained release of the active pharmaceutical ingredient (API), maintaining therapeutic drug concentrations over an extended period and improving patient compliance.

-

Solid Lipid Nanoparticles (SLNs): As illustrated in the workflow above, this compound can serve as the solid lipid core in SLNs. These nanocarriers can encapsulate lipophilic drugs, protecting them from degradation and enabling targeted delivery. The solid nature of the lipid matrix allows for controlled drug release.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in various organic solvents, drawing upon established principles and available data for long-chain alkanes. While a comprehensive quantitative dataset for this compound remains an area for further experimental investigation, the information and protocols presented here offer a solid foundation for researchers and drug development professionals. The visualization of experimental workflows provides a clear and concise understanding of key methodologies relevant to the application of this compound in pharmaceutical sciences.

References

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of n-Tritriacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Tritriacontane (C33H68) is a long-chain n-alkane that exhibits complex polymorphic behavior, making it a subject of significant interest in materials science, crystallography, and potentially in pharmaceutical applications where crystalline forms of excipients can influence drug product performance. This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of n-Tritriacontane, detailing its various solid-state forms, the transitions between them, and the experimental methodologies used for their characterization.

Crystalline Polymorphism of n-Tritriacontane

n-Tritriacontane is known to exist in at least four distinct crystalline forms, or polymorphs, designated as A, B, C, and D. These forms are stable within specific temperature ranges and can transform from one to another upon heating or cooling. The stable form at room temperature is the orthorhombic modification A. As the temperature increases, n-Tritriacontane undergoes a series of solid-solid phase transitions to two different monoclinic forms (B and C), and finally to a "rotator" phase (D) before melting.

Polymorphic Forms and Phase Transitions

The polymorphic behavior of n-Tritriacontane is characterized by a sequence of phase transitions occurring at specific temperatures. The low-temperature, stable form is an orthorhombic crystal (Form A). Upon heating, it transforms into two distinct monoclinic forms (Form B and Form C) before transitioning into a hexagonal rotator phase (Form D) which then melts.[1]

Table 1: Polymorphic Forms and Transition Temperatures of n-Tritriacontane

| Form | Crystal System | Temperature Range (°C) |

| A | Orthorhombic | < 54.5 |

| B | Monoclinic | 54.5 - 65.5 |

| C | Monoclinic | 65.5 - 68.0 |

| D | Rotator Phase | 68.0 - 71.8 (Melting Point) |

Data sourced from Strobl et al.[1]

Crystallographic Data

Table 2: Crystallographic Data of n-Tritriacontane Polymorphs

| Form | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |

| A | Orthorhombic | Data not available | Data not available | Data not available | 90 | 90 | 90 | Data not available |

| B | Monoclinic | Data not available | Data not available | Data not available | 90 | Data not available | 90 | Data not available |

| C | Monoclinic | Data not available | Data not available | Data not available | 90 | Data not available | 90 | Data not available |

| D | Rotator Phase | Data not available | Data not available | Data not available | 90 | 90 | 120 | Likely hexagonal |

Note: Specific unit cell parameters and space groups for the polymorphs of n-Tritriacontane are not consistently reported in publicly accessible literature. The angles provided are based on the defining characteristics of the crystal systems.

Experimental Protocols

The characterization of n-Tritriacontane's polymorphic forms relies on a combination of thermo-analytical and structural analysis techniques. The following are detailed methodologies for the key experiments cited in the study of n-alkane polymorphism.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the transition temperatures and enthalpies of the polymorphic transformations.

Methodology:

-

Sample Preparation: A small amount of n-Tritriacontane (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. An empty pan is used as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

The sample is typically cooled to a temperature well below the lowest expected transition (e.g., 0°C).

-

The sample is then heated at a controlled rate (e.g., 5-10°C/min) to a temperature above its melting point (e.g., 90°C).

-

A cooling cycle at the same rate can also be performed to observe transitions upon cooling.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Small-Angle X-ray Scattering (SAXS)

SAXS is used to investigate the lamellar structure and defects in the different polymorphic phases of n-alkanes.

Methodology:

-

Sample Preparation: A thin, solid film of n-Tritriacontane is prepared, often by melting a small amount of the powder between two thin, X-ray transparent windows (e.g., mica or Kapton) and then allowing it to crystallize. The sample thickness should be optimized for X-ray transmission.

-

Instrumentation: A SAXS instrument equipped with a high-intensity X-ray source (e.g., a synchrotron or a microfocus X-ray tube), a collimation system to produce a fine, parallel beam, and a 2D detector is used. The sample-to-detector distance is chosen to resolve the scattering features of interest.

-

Data Acquisition:

-

The sample is mounted in a temperature-controlled stage to allow for measurements at different temperatures corresponding to the various polymorphic forms.

-

The 2D scattering pattern is recorded for a set exposure time.

-

A background scattering pattern from an empty sample holder is also recorded for subtraction.

-

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to produce a 1D intensity versus scattering vector (q) profile.

-

The background scattering is subtracted from the sample scattering.

-

The positions of the Bragg peaks in the SAXS profile provide information about the long-range order, such as the lamellar spacing. The width and shape of the peaks can be analyzed to understand the nature of crystalline defects.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a sensitive technique for probing the conformational order and packing of the hydrocarbon chains in the different polymorphs.

Methodology:

-

Sample Preparation: A small amount of n-Tritriacontane powder is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto an infrared-transparent window (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a temperature-controlled sample holder is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder or a pure KBr pellet is collected.

-

The sample is placed in the spectrometer, and its infrared spectrum is recorded over a specific wavenumber range (typically 4000-400 cm⁻¹) at different temperatures to study the polymorphic transitions.

-

-

Data Analysis: Specific vibrational modes are sensitive to the crystalline packing and conformation of the alkane chains. For example, the splitting of the CH₂ rocking vibration (around 720-730 cm⁻¹) is characteristic of an orthorhombic subcell, while a single peak in this region is indicative of a hexagonal or monoclinic packing. Changes in the positions and shapes of other bands, such as the CH₂ scissoring and stretching modes, also provide information about the degree of conformational order.

Visualizations

Phase Transition Pathway of n-Tritriacontane

The following diagram illustrates the sequential phase transitions of n-Tritriacontane as a function of increasing temperature.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tritriacontane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of tritriacontane (C₃₃H₆₈), a long-chain saturated hydrocarbon. Understanding the fragmentation behavior of such molecules is crucial for their unambiguous identification in complex matrices, a common challenge in various scientific disciplines, including drug development, environmental analysis, and geochemistry. This document details the characteristic fragmentation pathways under electron ionization (EI), presents quantitative data in a clear tabular format, outlines a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and provides a visual representation of the fragmentation process.

Core Principles of this compound Fragmentation

Under electron ionization, this compound, like other n-alkanes, undergoes fragmentation primarily through the cleavage of its C-C bonds. The initial ionization event involves the removal of an electron to form a molecular ion (M⁺˙). Due to the high energy imparted during EI (typically 70 eV), the molecular ion of long-chain alkanes is often unstable and may be of low abundance or completely absent in the resulting mass spectrum.

The fragmentation process is driven by the formation of stable carbocations. The long hydrocarbon chain of this compound can cleave at any C-C bond, leading to the formation of a series of alkyl carbocation fragments ([CₙH₂ₙ₊₁]⁺) and alkyl radicals. This results in a characteristic pattern of ion clusters in the mass spectrum, with peaks separated by 14 Da, corresponding to the mass of a methylene (-CH₂-) group. The most abundant ions in the spectrum are typically the smaller, more stable carbocations.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The relative abundance of these ions provides a unique fingerprint for the identification of this long-chain alkane. The major fragment ions and their relative intensities are summarized in the table below, compiled from publicly available spectral data.

| m/z | Relative Intensity (%) | Ion Formula (Proposed) |

| 43 | 85 | [C₃H₇]⁺ |

| 57 | 100 | [C₄H₉]⁺ |

| 71 | 80 | [C₅H₁₁]⁺ |

| 85 | 65 | [C₆H₁₃]⁺ |

| 99 | 40 | [C₇H₁₅]⁺ |

| 113 | 25 | [C₈H₁₇]⁺ |

| 464 | <1 | [C₃₃H₆₈]⁺˙ (Molecular Ion) |

Note: The relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions. The base peak in the spectrum is typically observed at m/z 57.

Experimental Protocol for GC-MS Analysis

This section outlines a detailed methodology for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).

1. Sample Preparation

-

Sample Dissolution: Accurately weigh a small amount of the sample containing this compound and dissolve it in a high-purity volatile solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.

-

Filtration (if necessary): If the sample solution contains particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A high-resolution gas chromatograph equipped with a split/splitless injector and a capillary column is recommended.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar), is suitable for the separation of long-chain alkanes.

-

Injector: Operate in splitless mode to maximize the transfer of the analyte to the column, with an injector temperature of 300°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10°C/min to 320°C.

-

Final hold: Hold at 320°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used for this type of analysis.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

3. Data Acquisition and Analysis

-

Acquisition: Acquire the data in full scan mode to obtain the complete mass spectrum of the eluting compounds.

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time, which can be confirmed by running a standard if available.

-

Mass Spectrum Extraction: Extract the mass spectrum from the identified chromatographic peak.

-

Library Matching: Compare the acquired mass spectrum against a reference spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation of the compound's identity.

-

Fragmentation Analysis: Analyze the fragmentation pattern, noting the characteristic series of alkyl fragment ions separated by 14 Da, to provide structural confirmation.

Visualization of the Fragmentation Pathway

The following diagrams illustrate the logical workflow for the GC-MS analysis and the fragmentation pathway of this compound.

Experimental workflow for the GC-MS analysis of this compound.

Simplified fragmentation pathway of this compound under electron ionization.

The Silent Architects of Life: A Technical Guide to the Biological Functions of Long-Chain Alkanes

An In-depth Exploration of Tritriacontane and its Homologues for Researchers, Scientists, and Drug Development Professionals

Long-chain alkanes, such as this compound (C33H68), are ubiquitous yet often overlooked molecules that play critical roles in the biological world. Far from being inert waxes, these saturated hydrocarbons are fundamental to the survival and communication of a vast array of organisms, from the smallest insects to the most resilient plants. This technical guide delves into the core biological functions of these fascinating molecules, providing a comprehensive resource for researchers in chemical ecology, physiology, and drug development.

The Dual Role of Long-Chain Alkanes: Waterproofing and Chemical Communication

Long-chain alkanes are most prominently found as major components of the epicuticular wax on plants and the cuticular hydrocarbons (CHCs) of insects. In both kingdoms, they serve two primary and interconnected functions: forming a protective barrier against water loss and acting as a sophisticated language for chemical communication.

In Insects: The insect cuticle is covered by a thin layer of CHCs, which is crucial for preventing desiccation, a major challenge for terrestrial arthropods. The composition of this layer, including the chain length and branching of the alkanes, influences its physical properties and effectiveness as a waterproofing agent.[1]

Beyond this vital physiological role, CHCs are the cornerstone of insect chemical communication. The specific blend of hydrocarbons on an insect's cuticle acts as a "chemical signature," conveying a wealth of information to other individuals. This includes:

-

Species Recognition: Different insect species have unique CHC profiles, allowing them to distinguish between potential mates and individuals of other species.

-

Nestmate Recognition: In social insects like ants, CHCs are the primary cues for discriminating between colony members and intruders.[2] This recognition is based on a learned template of the colony's specific hydrocarbon profile.[2]

-

Task Allocation and Fertility Signaling: The CHC profile of an individual can change with its age, reproductive status, and social role within a colony, providing cues that regulate social behavior and reproduction.

In Plants: The epicuticular wax of plants forms a hydrophobic layer that minimizes non-stomatal water loss, a critical adaptation for survival in diverse environments.[3] This waxy coating also protects the plant from UV radiation, pathogens, and herbivores. The composition of the epicuticular wax, including the relative abundance of long-chain alkanes, can vary significantly between plant species and even different parts of the same plant.

Quantitative Analysis of this compound and Other Long-Chain Alkanes

The precise composition of cuticular hydrocarbons and epicuticular waxes is key to their function. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify and quantify these compounds. The following tables summarize quantitative data on the relative abundance of this compound and other long-chain alkanes in selected insect and plant species.

Table 1: Relative Abundance of this compound in Insect Cuticular Hydrocarbon Profiles

| Species | Order | Family | This compound (C33) Relative Abundance (%) | Other Major Alkanes | Reference |

| Apis mellifera (Honeybee) | Hymenoptera | Apidae | Present, but not a major component | n-C25, n-C27, n-C29, n-C31 | - |

| Solenopsis invicta (Red Imported Fire Ant) | Hymenoptera | Formicidae | Variable, can be a significant component | Branched alkanes (e.g., 3-MeC27, 3-MeC29) | - |

| Drosophila melanogaster (Fruit Fly) | Diptera | Drosophilidae | Minor component | (Z,Z)-7,11-Heptacosadiene, (Z,Z)-7,11-Nonacosadiene | - |

| Anopheles gambiae (Malaria Mosquito) | Diptera | Culicidae | Present | n-C25, n-C27, n-C29 | - |

Table 2: Relative Abundance of this compound in Plant Epicuticular Wax

| Species | Family | This compound (C33) Relative Abundance (%) | Other Major Alkanes | Reference |

| Dianthus caryophyllus | Caryophyllaceae | 30.6 | Heptacosane (27.08%) | [4] |

| Dianthus gratianopolitanus | Caryophyllaceae | 20.81 | Heptacosane (36.99%) | |

| Rosa canina (Dog Rose) | Rosaceae | High concentration in epicuticular wax | Alkanes (52% of epicuticular wax) | |

| Euphorbia milii | Euphorbiaceae | Present | Alkanes from C18 to C34 | |

| Ligustrum vulgare (Wild Privet) | Oleaceae | Present in outer wax layer | Dominated by very-long-chain aliphatics |

Signaling Pathways and Biosynthesis

The perception of long-chain alkanes in insects initiates a signaling cascade that leads to a behavioral response. While our understanding of these pathways is still evolving, current research points towards a primary role for ionotropic receptors in the insect olfactory system.

Olfactory Signaling Pathway in Insects

The detection of chemical cues, including long-chain alkanes, occurs in specialized sensory neurons housed within sensilla on the insect's antennae and other appendages. The current model for olfactory signaling in insects involves the following key steps:

In this ionotropic mechanism, the binding of the odorant to the olfactory receptor (OR) complex directly gates an ion channel, leading to a rapid depolarization of the sensory neuron and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for processing, ultimately resulting in a behavioral response.

Biosynthesis of Very-Long-Chain Alkanes

The biosynthesis of long-chain alkanes in both plants and insects starts with the elongation of fatty acids. This process, occurring in the endoplasmic reticulum, involves a fatty acid elongation (FAE) complex. The resulting very-long-chain fatty acids (VLCFAs) are then converted to alkanes through a decarbonylation pathway.

In Arabidopsis, the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins are core components of a complex that catalyzes the conversion of VLC acyl-CoAs to alkanes. This process is thought to involve the reduction of the acyl-CoA to an aldehyde intermediate, followed by decarbonylation to produce the final alkane with one less carbon atom.

Experimental Protocols

A thorough understanding of the biological functions of long-chain alkanes relies on robust experimental methodologies. The following sections provide detailed protocols for the extraction and analysis of these compounds, as well as for assessing their effects on insect behavior.

Extraction and Analysis of Cuticular Hydrocarbons

References

The Environmental Fate and Biodegradation of Tritriacontane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritriacontane (C33H68) is a long-chain n-alkane that is a component of plant waxes and is also found in petroleum products.[1] Its entry into the environment can occur through both natural and anthropogenic sources. Due to its high molecular weight and hydrophobicity, this compound is persistent in the environment, with a tendency to associate with soil and sediment. This guide provides a comprehensive overview of the current understanding of the environmental fate and biodegradation of this compound, including its physicochemical properties, microbial degradation pathways, and methodologies for its study.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of this compound is largely dictated by its physical and chemical properties. Its very low water solubility and high octanol-water partition coefficient (Log Kow) indicate a strong tendency to partition from water into soil, sediment, and biota.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C33H68 | [2] |

| Molecular Weight | 464.90 g/mol | [3] |

| Melting Point | 71-73 °C | [1] |

| Boiling Point | 474.5 °C (estimated) | |

| Water Solubility | 2.571 x 10^-12 mg/L at 25°C (estimated) | |

| Vapor Pressure | 4.02 x 10^-11 mm Hg at 25°C (extrapolated) | |

| Log Kow (Octanol-Water Partition Coefficient) | 17.50 (estimated) |

Due to its properties, this compound is expected to be immobile in soil and to persist in the environment. Biodegradation is considered a slow but significant process for its ultimate removal.

Abiotic Degradation

Abiotic degradation of long-chain alkanes in the environment is generally a slow process. Photodegradation (degradation by light) can occur in the atmosphere, but this compound's low volatility makes its presence in the gas phase minimal. In soil and water, hydrolysis is not a relevant degradation pathway for alkanes.

Biodegradation of this compound

The primary mechanism for the environmental breakdown of this compound is microbial degradation. A variety of bacteria and fungi have been shown to degrade long-chain n-alkanes, and it is highly probable that these microorganisms are also capable of degrading this compound.

Aerobic Biodegradation

Under aerobic conditions, the initial step in the degradation of n-alkanes is the oxidation of a terminal methyl group to a primary alcohol. This reaction is catalyzed by monooxygenase enzymes, such as alkane hydroxylases (e.g., AlkB) or cytochrome P450 monooxygenases. The resulting alcohol is then further oxidized to an aldehyde and then to a fatty acid by alcohol and aldehyde dehydrogenases, respectively. The fatty acid can then enter the β-oxidation pathway, leading to the sequential removal of two-carbon units in the form of acetyl-CoA, which can then be integrated into the central metabolism of the microorganism.

A less common pathway involves subterminal oxidation, where an internal carbon atom is hydroxylated, leading to the formation of a secondary alcohol and subsequently a ketone.

Diagram 1: Aerobic Biodegradation Pathway of this compound

Caption: Aerobic degradation of this compound via terminal oxidation.

Anaerobic Biodegradation

Anaerobic degradation of long-chain alkanes is also possible, though it is generally a slower process than aerobic degradation. The initial activation of the alkane without oxygen is the key challenge. One known mechanism is the addition of the alkane to fumarate, catalyzed by a glycyl-radical enzyme, which is then followed by further degradation. This pathway has been observed in sulfate-reducing and denitrifying bacteria.

Key Microorganisms in Long-Chain Alkane Degradation

While specific studies on this compound-degrading microorganisms are limited, research on other very long-chain alkanes provides a strong indication of the types of microbes involved.

-

Bacteria: Species of Rhodococcus, Acinetobacter, Pseudomonas, Bacillus, and Gordonia are well-known for their ability to degrade a wide range of n-alkanes, including those with chain lengths greater than C30. Rhodococcus species are particularly noted for their ability to degrade hydrophobic compounds due to the production of biosurfactants and the presence of multiple alkane hydroxylase genes.

-

Fungi: Fungi, such as species of Aspergillus, Penicillium, and Candida, have also been shown to degrade long-chain n-alkanes. Fungi often secrete extracellular enzymes that can break down complex organic matter.

Table 2: Examples of Microorganisms Degrading Long-Chain n-Alkanes (>C30)

| Microorganism | Alkane(s) Degraded | Degradation Efficiency | Reference |

| Rhodococcus sp. strain Q15 | Dotriacontane (C32) | Mineralized at low temperatures | |

| Acinetobacter pittii SW-1 | n-Alkanes (C18-C36) | C32: 30.29%, C36: 13.37% | |

| Geobacillus thermoparaffinivorans IR2, Geobacillus stearothermophilus IR4, Bacillus licheniformis MN6 | Dotriacontane (C32), Tetracontane (C40) | C32: up to 80% (pure) and 85% (consortium); C40: up to 87% (pure) | |

| Aspergillus clavatus | n-Alkanes up to C39 | C32: 90.46% | |

| Candida tropicalis and Aspergillus clavatus (consortium) | n-Alkanes up to C39 | C32: 90.97% |

Experimental Protocols for Studying this compound Biodegradation

The following provides a generalized experimental workflow for investigating the biodegradation of this compound in a laboratory setting, based on established methods for other long-chain alkanes.

Diagram 2: Experimental Workflow for this compound Biodegradation Study

Caption: A generalized workflow for a this compound biodegradation experiment.

Detailed Methodologies

-

Microorganism and Culture Conditions:

-

An isolated bacterial or fungal strain, or a microbial consortium, is grown in a suitable nutrient-rich medium (e.g., Luria-Bertani for bacteria, Potato Dextrose Agar for fungi).

-

For the biodegradation experiment, a mineral salts medium (e.g., Bushnell-Haas broth) that does not contain any other carbon source is used. This ensures that the microorganism utilizes this compound as the sole source of carbon and energy.

-

-

Preparation of this compound:

-

Due to its low water solubility, this compound is typically dissolved in a minimal amount of a volatile, non-polar solvent (e.g., n-hexane) and added to the sterile medium. The solvent is then allowed to evaporate, leaving a thin film of this compound.

-

-

Incubation:

-

The mineral salts medium containing this compound is inoculated with a standardized amount of the microbial culture.

-

The cultures are incubated under optimal growth conditions for the specific microorganism (e.g., 30°C for mesophiles, 50-60°C for thermophiles) with shaking to ensure aeration and dispersion of the substrate.

-

Control flasks should be included: a sterile control (no microorganisms) to account for abiotic losses, and a biotic control (microorganisms without this compound) to monitor endogenous respiration.

-

-

Extraction and Analysis:

-

At specified time intervals, samples are taken from the cultures.

-

The entire content of the flask is typically extracted with a non-polar solvent such as n-hexane or dichloromethane to recover the residual this compound and any lipophilic metabolites.

-

The extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS). GC-MS allows for the separation and quantification of this compound and the identification of its degradation products.

-

Conclusion

This compound is a persistent long-chain n-alkane in the environment. While abiotic degradation is limited, microbial degradation by a variety of bacteria and fungi is the primary pathway for its removal. The aerobic biodegradation of this compound is expected to proceed via terminal oxidation to a fatty acid, which is subsequently metabolized through β-oxidation. Further research is needed to isolate and characterize specific microbial strains that are highly efficient in degrading this compound and to determine its precise degradation rates and pathways in various environmental compartments. The methodologies outlined in this guide provide a framework for conducting such investigations, which are crucial for assessing the environmental risks of this compound and developing potential bioremediation strategies.

References

Toxicological Profile and Safety Data for Tritriacontane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tritriacontane, a long-chain saturated hydrocarbon with the chemical formula C₃₃H₆₈, is a naturally occurring compound found in various plants. Due to its chemical inertness and low solubility, it is generally considered to be of low toxicological concern. This guide provides a comprehensive overview of the available toxicological data for this compound, outlines standard experimental protocols for safety assessment, and presents logical workflows for toxicological evaluation. While specific quantitative toxicity studies on this compound are limited, this document extrapolates from data on similar long-chain alkanes and provides a framework for its safety assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties, particularly its low water solubility and high molecular weight, are significant determinants of its toxicological behavior, suggesting low absorption and bioavailability.

| Property | Value |

| Chemical Formula | C₃₃H₆₈ |

| Molecular Weight | 464.9 g/mol |

| CAS Number | 630-05-7 |

| Appearance | White solid |

| Melting Point | 70-72 °C |

| Boiling Point | 475 °C |

| Water Solubility | Insoluble |

Toxicological Data Summary

| Toxicological Endpoint | Finding | Data Availability |

| Acute Oral Toxicity | Not classified as acutely toxic.[1] No quantitative LD50 data available. | Limited |

| Acute Dermal Toxicity | Not classified as acutely toxic. No quantitative LD50 data available. | Limited |

| Acute Inhalation Toxicity | Not classified as acutely toxic. No quantitative LC50 data available. | Limited |

| Skin Irritation/Corrosion | Not classified as a skin irritant. Minor irritation may occur in susceptible individuals. | Limited |

| Eye Irritation/Corrosion | Not classified as an eye irritant. | Limited |

| Dermal Sensitization | Not reported to be a skin sensitizer. | Limited |

| Genotoxicity (Mutagenicity) | No mutagenic effects have been reported. | Limited |

| Carcinogenicity | No carcinogenic effects have been reported. | Limited |

| Reproductive Toxicity | No reproductive toxic effects have been reported. | Limited |

| Repeated Dose Toxicity | No chronic effects have been reported. | Limited |

Human and Animal Data

While formal toxicological studies are scarce, some case reports provide insights into the behavior of long-chain alkanes in biological systems:

-

Human Exposure: A case report identified the accumulation of long-chain n-alkanes, including this compound, in the visceral tissues of a patient, leading to the formation of diffuse visceral granulomas. This suggests that while the substance has low toxicity, it can be persistent and may bioaccumulate.

-

Animal Data: In cattle, this compound has been associated with a condition known as "paraffin liver," characterized by the accumulation of large amounts of the substance in the liver. The presence of significant quantities without acute signs of toxicity further supports the low-toxicity profile but also indicates a potential for bioaccumulation with chronic exposure.

Experimental Protocols

In the absence of specific studies on this compound, this section details the standard methodologies for key toxicological experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols would be appropriate for a comprehensive safety assessment of this compound.

Acute Oral Toxicity - OECD Test Guideline 423

-

Objective: To determine the acute oral toxicity of a substance.

-

Methodology: A stepwise procedure is used with a limited number of animals. The test substance is administered orally by gavage to a group of fasted rodents (typically rats). Animals are observed for mortality and clinical signs of toxicity for at least 14 days. The procedure is designed to classify the substance into a GHS category for acute oral toxicity.

-

Dosage: A starting dose of 300 mg/kg body weight is typically used. Depending on the outcome (mortality or evident toxicity), the dose for the next animal is increased or decreased.

-

Observations: Include mortality, clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), body weight changes, and gross necropsy at the end of the observation period.

Skin Irritation/Corrosion - OECD Test Guideline 404

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin on a single experimental animal (typically an albino rabbit). The patch is covered with a gauze dressing for a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Eye Irritation/Corrosion - OECD Test Guideline 405

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Methodology: A single dose of the test substance (0.1 mL for a solid) is applied into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control.

-

Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

-

Objective: To screen for the mutagenic potential of a substance.

-

Methodology: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

Observations: An increase in the number of revertant colonies (colonies that can grow in the absence of the required amino acid) compared to the control indicates a mutagenic potential.

Repeated Dose 28-Day Oral Toxicity Study - OECD Test Guideline 407

-

Objective: To provide information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.

-

Methodology: The test substance is administered orally daily to groups of rodents (typically rats) at three or more dose levels for 28 days. A control group receives the vehicle only.

-